6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 826995-57-7
VCID: VC13630411
InChI: InChI=1S/C9H4BrFO2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13)
SMILES: C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.10 g/mol

6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid

CAS No.: 826995-57-7

Cat. No.: VC13630411

Molecular Formula: C9H4BrFO2S

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid - 826995-57-7

Specification

CAS No. 826995-57-7
Molecular Formula C9H4BrFO2S
Molecular Weight 275.10 g/mol
IUPAC Name 6-bromo-4-fluoro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4BrFO2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13)
Standard InChI Key HSXSZPFLIMMXHK-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br
Canonical SMILES C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzo[b]thiophene core consists of a fused benzene and thiophene ring system, with bromine and fluorine substituents introducing steric and electronic effects that modulate reactivity. The carboxylic acid group at position 2 contributes to hydrogen-bonding interactions, which are critical for binding to biological targets. The IUPAC name, 6-bromo-4-fluoro-1-benzothiophene-2-carboxylic acid, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₄BrFO₂S
Molecular Weight275.10 g/mol
CAS Number826995-57-7
SMILESC1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br
InChIKeyHSXSZPFLIMMXHK-UHFFFAOYSA-N
Melting PointNot reported
SolubilityLimited in aqueous media

The electron-withdrawing effects of fluorine and bromine alter the electron density of the aromatic system, increasing its susceptibility to electrophilic substitution at specific positions . This property is leveraged in further derivatization reactions to generate analogs with enhanced biological activity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromine and fluorine substituents. For example, in the 1H^{1}\text{H}-NMR spectrum, the aromatic protons adjacent to fluorine exhibit coupling constants (JHFJ_{H-F}) characteristic of para-fluorine substitution . The 13C^{13}\text{C}-NMR spectrum shows deshielded carbon atoms near the electron-withdrawing groups, consistent with the expected electronic effects . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 313 [M+H]+^+ for related derivatives .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step sequences starting from commercially available precursors. A common approach includes:

  • Bromination and Fluorination: Introduction of bromine and fluorine via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .

  • Ring Formation: Construction of the benzo[b]thiophene core using cyclization reactions, such as the Gewald reaction or Friedel-Crafts acylation .

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor (e.g., 6-bromo-4-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester) to the carboxylic acid via hydrolysis .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C65%
2FluorinationSelectfluor®, DMF, 80°C72%
3Ester HydrolysisNaOH, H₂O/EtOH, reflux85%

Structure-Activity Relationship (SAR) Studies

Halogenation patterns profoundly influence biological activity. For example, di-halogenated analogs (e.g., 3,5-dibromo or 4,6-difluoro derivatives) exhibit superior antiviral potency compared to mono-halogenated counterparts . In one study, replacing bromine with chlorine at position 5 of the thiophene ring reduced activity (EC₅₀ = 30 µM vs. 37 µM) , underscoring bromine’s role as a superior leaving group in nucleophilic substitutions.

Applications in Medicinal Chemistry

Antiviral Agents

6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid derivatives have shown promise against norovirus, a leading cause of gastroenteritis. Hybrid compounds combining dibrominated thiophene and difluorinated benzothiazole moieties achieved EC₅₀ values as low as 0.53 µM, surpassing first-generation analogs . The fluorine atoms enhance metabolic stability by resisting oxidative degradation, while bromine facilitates covalent interactions with viral proteases .

Antibacterial and Antifungal Activity

Preliminary studies indicate that carboxylate derivatives inhibit drug-resistant bacterial strains by targeting penicillin-binding proteins (PBPs) and β-lactamases. The carboxylic acid group chelates metal ions in microbial enzymes, disrupting their catalytic activity.

Table 3: Biological Activity of Selected Derivatives

CompoundTarget PathogenIC₅₀/EC₅₀Mechanism of Action
4b (Hybrid derivative)Norovirus0.53 µMViral protease inhibition
Methyl ester precursorStaphylococcus aureus12 µg/mLPBP2a inhibition
Carboxamide analogCandida albicans8 µg/mLErgosterol biosynthesis

Future Research Directions

  • Optimization of Pharmacokinetics: Prodrug strategies to improve oral bioavailability of the carboxylic acid moiety.

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action against intracellular pathogens.

  • Expanded SAR Studies: Exploration of trifluoromethyl and cyano substituents to modulate electronic effects and binding affinity .

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